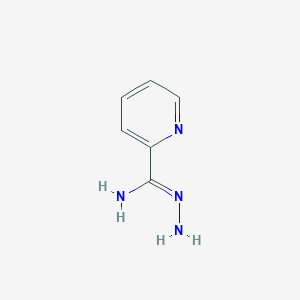

2-吡啶甲酰胺, 酰肼

描述

Pyridine-2-carboximidohydrazide is a useful research compound. Its molecular formula is C6H8N4 and its molecular weight is 136.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality Pyridine-2-carboximidohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine-2-carboximidohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

分析化学

“2-吡啶甲酰胺, 酰肼”用于分析化学中化合物的分离和分析。 它可以通过反相(RP)HPLC方法在简单条件下进行分析 . 流动相包含乙腈 (MeCN)、水和磷酸 .

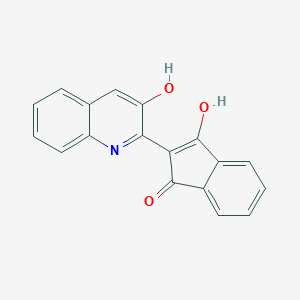

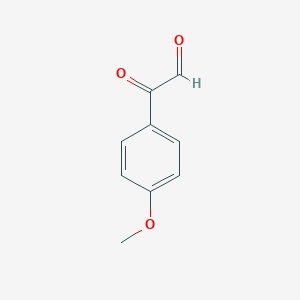

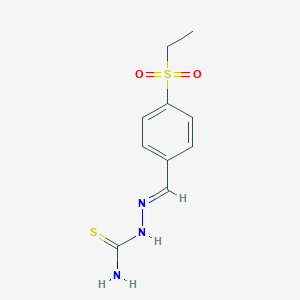

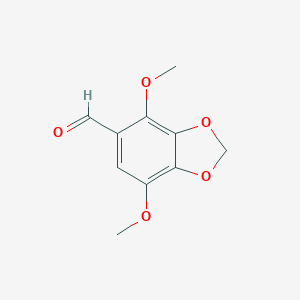

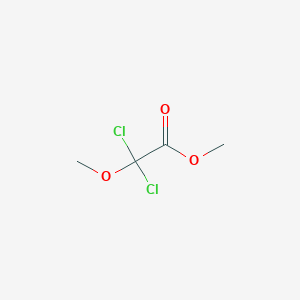

合成腙、喹唑啉和席夫碱

该化合物在腙、喹唑啉和席夫碱的合成中起着至关重要的作用 . 这是通过将合适的醛与四种酰肼结合来实现的 . 他们的制备方法有不同的方法:溶液法合成、机械合成和固态熔融反应 .

阴离子传感特性

由“2-吡啶甲酰胺, 酰肼”与其他化合物制备的席夫碱已对其阴离子传感特性进行了测试 .

脲酶抑制剂

吡啶甲酰胺衍生物,包括“2-吡啶甲酰胺, 酰肼”,已被探索作为脲酶抑制剂 . 这些抑制剂在治疗各种危及生命的疾病(如胃癌和十二指肠癌)中很重要 .

光谱研究

在红外光谱中,“2-吡啶甲酰胺, 酰肼”显示出由于仲胺 (NH2)、NHCS 基团和在 1622 cm−1 (C=N) 处出现的中等峰而产生的特定峰 .

药物设计

作用机制

Target of Action

Related compounds such as sn (ii) pyridine-2-carboxaldehyde thiosemicarbazone complexes have been shown to act against dna, induce apoptosis, and inhibit the activities of anti-apoptotic bcl-xl protein, metalloproteinase mmp2, and topoisomerase ii .

Mode of Action

It is likely that it interacts with its targets to induce changes at the molecular level, similar to related compounds .

Biochemical Pathways

Related compounds have been found to impact multiple mechanisms underlying the antitumor effect .

Pharmacokinetics

It can be analyzed by a reverse phase (rp) hplc method with simple conditions .

Result of Action

Related compounds have been found to exhibit cytotoxicity, suppress angiogenesis, and restrict the metastasis of cancer cells .

安全和危害

2-Pyridinecarboximidic acid, hydrazide may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin irritation occurs or eye irritation persists .

未来方向

The use of hydrazides in the synthesis of heterocyclic compounds has been reviewed . The application of cyanoacetohydrazides in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization, has been highlighted . This suggests potential future directions in the use of 2-Pyridinecarboximidic acid, hydrazide in the synthesis of heterocyclic compounds.

属性

IUPAC Name |

N'-aminopyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c7-6(10-8)5-3-1-2-4-9-5/h1-4H,8H2,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTIHEQAQFSEAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C(=N/N)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061397 | |

| Record name | 2-Pyridinecarboximidic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005-02-3 | |

| Record name | 2-Pyridinecarboximidic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1005-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboximidic acid, hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridinecarboximidic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-carboximidohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

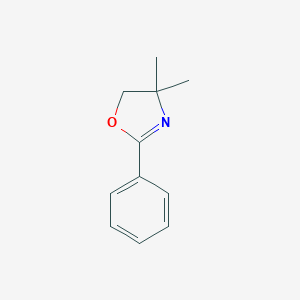

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid](/img/structure/B92115.png)